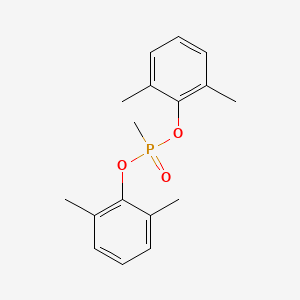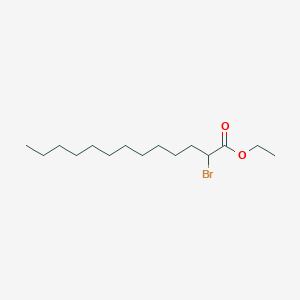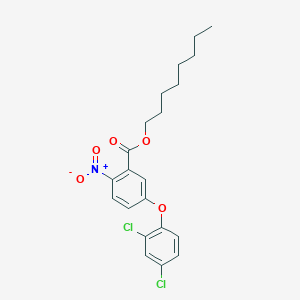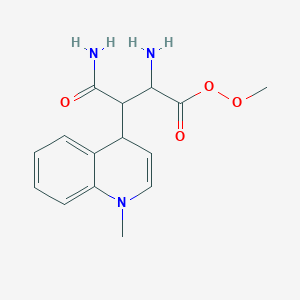
Bis(2,6-dimethylphenyl) methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,6-dimethylphenyl) methylphosphonate: is an organophosphorus compound with the molecular formula C₁₇H₂₁O₃P It is characterized by the presence of two 2,6-dimethylphenyl groups attached to a methylphosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,6-dimethylphenyl) methylphosphonate typically involves the reaction of 2,6-dimethylphenol with methylphosphonic dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,6-dimethylphenyl) methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Bis(2,6-dimethylphenyl) methylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of bis(2,6-dimethylphenyl) methylphosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
- Bis(2,6-dimethylphenyl) phosphate
- Bis(2,6-dimethylphenyl) phosphine oxide
- Bis(2,6-dimethylphenyl) phosphoramide
Comparison: Bis(2,6-dimethylphenyl) methylphosphonate is unique due to its specific phosphonate moiety, which imparts distinct chemical properties compared to its phosphate, phosphine oxide, and phosphoramide analogs
Propiedades
Número CAS |
60092-37-7 |
|---|---|
Fórmula molecular |
C17H21O3P |
Peso molecular |
304.32 g/mol |
Nombre IUPAC |
2-[(2,6-dimethylphenoxy)-methylphosphoryl]oxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C17H21O3P/c1-12-8-6-9-13(2)16(12)19-21(5,18)20-17-14(3)10-7-11-15(17)4/h6-11H,1-5H3 |
Clave InChI |
ADQOWXIEQJFOSX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OP(=O)(C)OC2=C(C=CC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)


![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)



